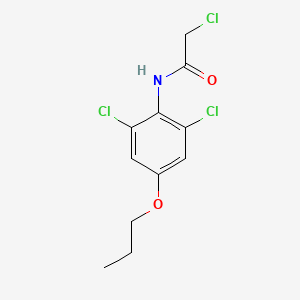

2-Chloro-N-(2,6-dichloro-4-propoxyphenyl)acetamide

Description

2-Chloro-N-(2,6-dichloro-4-propoxyphenyl)acetamide is a halogenated acetamide derivative characterized by a chloro-substituted acetamide backbone and a 2,6-dichloro-4-propoxyphenyl aromatic ring. These analogs share the core acetamide framework but differ in substituents on the phenyl ring (e.g., nitro, methoxy, hydroxy, or alkyl groups), which critically influence their physicochemical properties, biological activity, and applications .

Properties

Molecular Formula |

C11H12Cl3NO2 |

|---|---|

Molecular Weight |

296.6 g/mol |

IUPAC Name |

2-chloro-N-(2,6-dichloro-4-propoxyphenyl)acetamide |

InChI |

InChI=1S/C11H12Cl3NO2/c1-2-3-17-7-4-8(13)11(9(14)5-7)15-10(16)6-12/h4-5H,2-3,6H2,1H3,(H,15,16) |

InChI Key |

IRVNXTIYCQVJGY-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC(=C(C(=C1)Cl)NC(=O)CCl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2,6-dichloro-4-propoxyphenyl)acetamide typically involves the reaction of 2,6-dichloro-4-propoxyphenylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and temperature control. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2,6-dichloro-4-propoxyphenyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction Reactions: Reduction can lead to the formation of amines or alcohols.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of azides or thiocyanates.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of primary or secondary amines.

Scientific Research Applications

2-Chloro-N-(2,6-dichloro-4-propoxyphenyl)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2,6-dichloro-4-propoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Substituent Effects

Key Observations:

- Electron-Withdrawing Groups (e.g., Cl, NO₂): The presence of chlorine or nitro groups increases electrophilicity, enhancing reactivity in herbicidal or pharmaceutical intermediates .

- Electron-Donating Groups (e.g., OCH₃, OPr): Methoxy or propoxy groups improve solubility and bioavailability, making derivatives suitable for agrochemical formulations .

- Alkyl Substituents (e.g., diethyl): Bulky alkyl groups (as in alachlor) enhance soil persistence and herbicidal activity by slowing metabolic degradation .

Physicochemical and Crystallographic Properties

- Crystal Packing: highlights that N-substituted acetamides form hydrogen-bonded dimers (R²²(10) motifs), influencing solubility and melting points. The target compound’s propoxy group may disrupt packing, lowering melting points compared to nitro/methoxy analogs .

- Stability: Chlorine substituents increase resistance to photodegradation, whereas hydroxy groups () promote oxidation, reducing environmental persistence .

Biological Activity

2-Chloro-N-(2,6-dichloro-4-propoxyphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of agriculture and medicine. This article delves into its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C11H12Cl3NO2

- Molar Mass : 296.58 g/mol

- IUPAC Name : 2-Chloro-N-(2,6-dichloro-4-propoxyphenyl)acetamide

The compound exhibits biological activity primarily through its interaction with specific biological pathways. Its structural features suggest potential applications in both herbicidal and medicinal contexts:

- Herbicidal Activity : The compound's chlorinated phenyl group is indicative of herbicidal properties, potentially acting on plant growth regulators or enzymes involved in plant metabolism.

- Inhibition of Smooth Muscle Proliferation : Research indicates that compounds structurally related to 2-chloro-N-(2,6-dichloro-4-propoxyphenyl)acetamide may inhibit smooth muscle cell proliferation, which is crucial in treating vascular occlusive diseases such as atherosclerosis .

Biological Activity Summary

Case Studies and Research Findings

- Herbicidal Studies : In vitro studies have shown that similar compounds can effectively inhibit the growth of specific weed species, suggesting that 2-chloro-N-(2,6-dichloro-4-propoxyphenyl)acetamide may possess similar properties.

- Vascular Health : A study demonstrated that compounds inhibiting smooth muscle cell proliferation could significantly reduce the progression of atherosclerosis in animal models. The mechanism involves modulation of glycoproteins that regulate cellular responses to inflammation .

- Adenosine Receptor Interaction : Research into related compounds has shown that modifications at specific positions can enhance or reduce efficacy at adenosine receptors, which are implicated in various physiological processes including inflammation and cell proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.